molecular formula C22H16ClN3O B487575 N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide CAS No. 477711-89-0

N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B487575
CAS No.: 477711-89-0
M. Wt: 373.8g/mol
InChI Key: QKMLQUINIYVPPY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, two phenyl groups, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 1,5-diphenyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction conditions, such as temperature, pressure, and solvent flow rates. The purification steps may include techniques like distillation, crystallization, and filtration to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide: Similar structure but with an oxadiazole ring instead of a pyrazole ring.

    N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide: Contains a thiadiazole ring, which may impart different biological activities.

    N-(4-chlorophenyl)-1,3,4-triazole-2-carboxamide: Features a triazole ring, which can affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which can influence its interactions with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

N-(4-chlorophenyl)-1,5-diphenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c23-17-11-13-18(14-12-17)25-22(27)20-15-24-26(19-9-5-2-6-10-19)21(20)16-7-3-1-4-8-16/h1-15H,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMLQUINIYVPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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